molecular formula C10H8ClF3OS B14073605 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14073605
M. Wt: 268.68 g/mol
InChI Key: PYEMNFCRFHMIIA-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8ClF3OS It is characterized by the presence of a chlorinated phenyl ring substituted with a trifluoromethylthio group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-3-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both a chlorinated phenyl ring and a trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Biological Activity

1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1805776-53-7, is an organic compound with the molecular formula C10H8ClF3OSC_{10}H_8ClF_3OS and a molecular weight of approximately 268.68 g/mol. This compound features a chloro group and a trifluoromethylthio group, which contribute to its unique chemical properties and potential biological activities.

Properties Table

PropertyValue
Molecular FormulaC10H8ClF3OSC_{10}H_8ClF_3OS
Molecular Weight268.68 g/mol
IUPAC NameThis compound
Boiling PointPredicted at ~272.9 °C

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity . A study highlighted that derivatives of similar structures demonstrated potent activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Potential

The anticancer properties of compounds with similar functional groups have been explored extensively. For instance, certain trifluoromethyl-containing compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific mechanism for this compound remains to be fully elucidated, but preliminary studies suggest it may interact with key cellular pathways involved in tumor growth .

Case Studies and Research Findings

  • In vitro Studies : In vitro assays have demonstrated that related compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells, including cancer cells. This inhibition leads to reduced cell viability in various cancer cell lines .
  • Synergistic Effects : Some studies have indicated that when combined with other therapeutic agents, compounds similar to this compound can enhance the efficacy of existing treatments, indicating potential for use in combination therapies .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves increased lipophilicity due to the trifluoromethylthio group, allowing better membrane penetration and interaction with intracellular targets .

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePotentialInhibition of DHODH and apoptosis induction
Related Trifluoromethyl CompoundsHighSignificantInteraction with cellular pathways
Other Antimicrobial AgentsVariableVariesTargeting specific bacterial enzymes or pathways

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8ClF3OS/c1-2-7(15)6-4-3-5-8(9(6)11)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

PYEMNFCRFHMIIA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)Cl

Origin of Product

United States

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